N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide
Overview
Description
N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H24N2O3S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15076381 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiac Myosin Activators
Research into sulfonamidophenylethylamide analogues, including compounds structurally related to N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, has led to the identification of novel and potent cardiac myosin activators. These compounds have shown positive inotropic effects in isolated rat ventricular myocytes, highlighting their potential in treating systolic heart failure due to their selectivity for cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).
Organic Synthesis
The compound's analogs have been utilized in organic synthesis, such as in the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones. This demonstrates the compound's versatility in facilitating complex chemical reactions (Mukai, Ukon, & Kuroda, 2003).
Solvent in Antioxidant Studies
Dimethyl sulfoxide (DMSO), related to the chemical structure of interest, has been extensively studied for its antioxidant properties and viability as a solvent in evaluating neuroprotective antioxidants. DMSO's ability to dissolve lipophilic compounds while exhibiting antioxidant properties makes it invaluable in biomedical research, despite some concerns about its use (Sanmartín-Suárez et al., 2011).
Luminescent Sensing of Metal Ions
Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands demonstrate significant potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. The hydrophilic sulfonate groups enhance proton conductivity, illustrating the compound's utility in developing advanced materials for energy and environmental applications (Zhou et al., 2016).
Neuroprotective Properties
Studies on DMSO, a solvent closely related to the sulfonamide derivatives, have highlighted its neuroprotective properties, such as inhibiting ion currents and calcium influx induced by excitotoxicity in hippocampal neurons. This suggests potential applications in treating neurodegenerative conditions (Lu & Mattson, 2001).
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-6-11-16-21(19,20)13-9-7-12(8-10-13)17-14(18)15(2,3)4/h7-10,16H,5-6,11H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZYQKPBHCPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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